Cefprozil

Description

Properties

IUPAC Name |

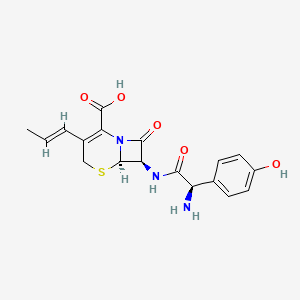

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-ZAMMOSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873545 | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92676-86-3, 92665-29-7 | |

| Record name | trans-Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil anhydrous, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218-225 °C | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Cefprozil: A Technical Guide to its Interaction with Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil, a second-generation cephalosporin, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This in-depth technical guide elucidates the molecular mechanism of this compound, with a specific focus on its interaction with penicillin-binding proteins (PBPs). Quantitative data on its activity against key respiratory pathogens, detailed experimental protocols for assessing PBP binding, and visual representations of the underlying pathways are provided to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The escalating threat of antimicrobial resistance necessitates a profound understanding of the mechanisms of action of existing antibiotics to inform the development of novel therapeutics. This compound is a broad-spectrum, second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is primarily attributed to its ability to interfere with the integrity of the bacterial cell wall.[1][3] This guide delves into the core of this mechanism: the targeted inhibition of penicillin-binding proteins.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, this compound targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the biosynthesis of peptidoglycan.[2][5] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.[3]

The binding of this compound to PBPs inhibits their transpeptidase activity, which is responsible for the cross-linking of peptidoglycan chains.[3] This inhibition disrupts the final stages of cell wall synthesis, leading to a weakened cell wall and subsequent cell lysis and death.[3] The affinity of this compound for specific PBPs can influence its spectrum of activity and potency against different bacterial species.

Quantitative Analysis of this compound Activity

The in vitro activity of this compound against key respiratory pathogens is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics in assessing the potency of an antimicrobial agent.

Table 1: this compound MIC Values for Streptococcus pneumoniae

| Penicillin Susceptibility | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Susceptible | Not Specified | 0.12 | 4 | [3] |

| Intermediate | Not Specified | 0.12 | 4 | [3] |

| Resistant | Not Specified | 0.12 | 4 | [3] |

| Overall | < 0.03 to > 4 | 0.03 | 2 | [6] |

Table 2: this compound MIC Values for Haemophilus influenzae

| β-Lactamase Production | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| All Strains | Not Specified | 4 | >8 | [7] |

| β-Lactamase Positive | Not Specified | >8 | >8 | [7] |

| β-Lactamase Negative | Not Specified | 4 | 4 | [7] |

Experimental Protocols: Determining PBP Binding Affinity

The affinity of this compound for specific PBPs can be determined using a competitive binding assay. This method relies on the competition between the unlabeled test antibiotic (this compound) and a labeled β-lactam probe (e.g., fluorescently labeled penicillin) for binding to the PBPs.

Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Streptococcus pneumoniae or Haemophilus influenzae) in an appropriate liquid medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and resuspend in the same buffer. Lyse the cells using a physical method such as sonication or French press to release the cellular contents.

-

Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic components by ultracentrifugation.

-

Protein Quantification: Resuspend the membrane pellet in a minimal volume of buffer and determine the total protein concentration using a standard method like the Bradford or BCA protein assay.

Competitive PBP Binding Assay

-

Incubation with this compound: In a series of microcentrifuge tubes, incubate a standardized amount of the prepared bacterial membrane fraction with increasing concentrations of this compound. Include a control sample with no this compound. The incubation is typically carried out for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow for the binding of this compound to the PBPs.

-

Labeling with Fluorescent Probe: Following the incubation with this compound, add a fixed, saturating concentration of a fluorescently labeled penicillin derivative, such as Bocillin™ FL, to each tube. Incubate for a further 10-15 minutes. The fluorescent probe will bind to the PBP active sites that are not already occupied by this compound.

-

Termination of Reaction: Stop the labeling reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS) and heating the samples.

Detection and Analysis

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of this compound bound.

-

Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.

-

IC₅₀ Determination: Plot the percentage of inhibition of fluorescent probe binding (relative to the control) against the logarithm of the this compound concentration. The 50% inhibitory concentration (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe to a specific PBP, providing a measure of its binding affinity.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.

Conclusion

This compound's efficacy as an antibacterial agent is fundamentally linked to its ability to inhibit the function of penicillin-binding proteins, thereby compromising the structural integrity of the bacterial cell wall. This guide has provided a detailed overview of this mechanism, supported by quantitative activity data and a comprehensive experimental protocol for the assessment of PBP binding affinity. A thorough understanding of these molecular interactions is paramount for the ongoing efforts to combat antibiotic resistance and to guide the development of the next generation of antimicrobial agents.

References

- 1. Pharmacodynamics of this compound against Haemophilus influenzae in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic assessment of this compound against Streptococcus pneumoniae: implications for breakpoint determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic Assessment of this compound against Streptococcus pneumoniae: Implications for Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting Oral Beta-lactam susceptibilities against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Haemophilus species | Johns Hopkins HIV Guide [hopkinsguides.com]

Cefprozil's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with a well-established role in the treatment of various bacterial infections. Its efficacy is rooted in its specific antibacterial spectrum, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of this compound's activity against these pathogens, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Antibacterial Spectrum and Potency

This compound demonstrates potent activity against a range of clinically significant Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][2][3] The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

The following table summarizes the in vitro activity of this compound against key Gram-positive isolates. The data, presented as MIC₅₀, MIC₉₀, and MIC range, are compiled from various studies and serve as a quantitative measure of this compound's potency.

| Gram-Positive Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 1.0 | 4.0 | 0.25 - 4.0 |

| Streptococcus pneumoniae | 0.25 | 0.5 | 0.06 - 2.0 |

| Streptococcus pyogenes (Group A Streptococci) | 0.06 | 0.125 | ≤0.03 - 0.25 |

| Streptococcus agalactiae (Group B Streptococci) | 0.12 | 0.25 | 0.06 - 0.5 |

| Listeria monocytogenes | 4.0 | 8.0 | 2.0 - 16.0 |

Note: this compound is generally not effective against methicillin-resistant Staphylococcus aureus (MRSA) and has marginal activity against most enterococci.[4][5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located in the bacterial cell wall.[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound blocks the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains.[1] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][3]

Caption: Mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against Gram-positive bacteria is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method (CLSI Document M07)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Methodology:

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, the broth is often supplemented with lysed horse blood.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: The microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For streptococci, incubation may be performed in an atmosphere of 5% CO₂.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Caption: Broth microdilution workflow for MIC determination.

Disk Diffusion Method (CLSI Document M02)

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterium to an antimicrobial agent.[4][5]

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate. For streptococci, Mueller-Hinton agar with 5% sheep blood is used.

-

Application of Antimicrobial Disks: A paper disk impregnated with a specified concentration of this compound (typically 30 µg) is placed on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours. For streptococci, incubation is performed in an atmosphere of 5% CO₂.

-

Measurement of Zone of Inhibition: After incubation, the diameter of the zone of no bacterial growth around the this compound disk is measured in millimeters.

-

Interpretation of Results: The measured zone diameter is compared to established interpretive criteria from CLSI to categorize the isolate as susceptible, intermediate, or resistant to this compound.

Caption: Disk diffusion workflow for susceptibility testing.

Conclusion

This compound remains a valuable oral cephalosporin with a significant antibacterial spectrum against common Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus and various Streptococcus species. The quantitative data and standardized methodologies presented in this guide provide a robust framework for the continued evaluation and understanding of this compound's role in antimicrobial therapy and research. The visualizations of its mechanism of action and experimental workflows offer a clear and concise overview for professionals in the field. As antimicrobial resistance continues to be a global challenge, a thorough understanding of the antibacterial spectrum and activity of established agents like this compound is paramount for informed clinical use and future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. testinglab.com [testinglab.com]

- 5. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 6. intertekinform.com [intertekinform.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

In Vitro Activity of Cefprozil Against Streptococcus pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the second-generation cephalosporin, Cefprozil, against the significant respiratory pathogen, Streptococcus pneumoniae. The document summarizes key quantitative data from various studies, details the experimental protocols for susceptibility testing, and visualizes the mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The in vitro efficacy of this compound against Streptococcus pneumoniae has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 (MIC required to inhibit 50% of isolates), MIC90 (MIC required to inhibit 90% of isolates), and susceptibility percentages of this compound against S. pneumoniae.

Table 1: MIC50 and MIC90 Values of this compound against Streptococcus pneumoniae

| Study / Region | Number of Isolates | Penicillin Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) |

| São Paulo | 96 | Not specified | - | 0.125[1] |

| Multi-center (USA) | 5,321 | Not specified | 0.25[2] | 2[2] |

Table 2: Susceptibility of Streptococcus pneumoniae to this compound

| Study / Region | Number of Isolates | Penicillin Susceptibility | Susceptibility Criteria (µg/mL) | Percent Susceptible |

| Multi-center (USA) | 1,476 | All | ≤2 (NCCLS) | 63%[3] |

| Multi-center (USA) | 5,321 | Not specified | Not specified | 75%[2] |

It is important to note that the activity of this compound can be influenced by the penicillin susceptibility of the S. pneumoniae isolates.

Experimental Protocols

The determination of in vitro susceptibility of Streggtococcus pneumoniae to this compound is primarily conducted using standardized methods such as broth microdilution and gradient diffusion (E-test). These methods are performed in accordance with guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging the bacterial isolate with serial dilutions of the antimicrobial agent in a liquid medium.

Protocol:

-

Bacterial Isolate Preparation:

-

Streptococcus pneumoniae isolates are subcultured on a suitable agar medium, such as Mueller-Hinton agar with 5% sheep blood.

-

Plates are incubated at 35°C in an atmosphere of 5% CO2 for 20-24 hours.[4]

-

A bacterial suspension is prepared in a suitable liquid medium (e.g., saline or Mueller-Hinton broth) to match the turbidity of a 0.5 McFarland standard.

-

-

Antimicrobial Agent Preparation:

-

Inoculation and Incubation:

-

The standardized bacterial suspension is further diluted and added to the wells of a 96-well microtiter plate, each containing a specific concentration of this compound, to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[6]

-

The plate includes a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

The microtiter plate is incubated at 35°C in ambient air for 20-24 hours.[6]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

E-test (Gradient Diffusion Method)

The E-test utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.

Protocol:

-

Bacterial Isolate and Agar Plate Preparation:

-

Application of E-test Strip:

-

A this compound E-test strip is applied to the surface of the inoculated agar plate.

-

-

Incubation:

-

The plate is incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.[4]

-

-

MIC Determination:

-

An elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[7]

-

Visualizations

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9][10][11] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[8][9] The inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[8][9]

Caption: this compound inhibits bacterial cell wall synthesis leading to cell death.

Experimental Workflows

The following diagrams illustrate the workflows for the two primary methods used to determine the in vitro susceptibility of S. pneumoniae to this compound.

Caption: Workflow for determining MIC using the broth microdilution method.

Caption: Workflow for determining MIC using the E-test gradient diffusion method.

References

- 1. Evaluation of the in vitro Activity of this compound Relative to Other Oral Antimicrobial Agents Against Bacteria in Clinical Specimens from Patients in São Paulo With Respiratory Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmilabs.com [jmilabs.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Development of interpretive criteria and quality control limits for broth microdilution and disk diffusion antimicrobial susceptibility testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the E-Test for susceptibility testing of pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. m.youtube.com [m.youtube.com]

Pharmacokinetics and pharmacodynamics of Cefprozil for research applications

An In-depth Exploration of the Pharmacokinetic and Pharmacodynamic Properties of a Second-Generation Cephalosporin for Drug Development and Scientific Investigation.

Introduction

Cefprozil, a second-generation oral cephalosporin, has been a subject of extensive research due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, tailored for researchers, scientists, and drug development professionals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside its mechanism of action and the determinants of its bactericidal efficacy, is paramount for its effective application in research and the development of novel therapeutic strategies. This document synthesizes key quantitative data, details established experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of this important antibiotic.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug dictates its concentration-time course in the body, which is fundamental to its efficacy and safety. This compound is administered as a mixture of cis- and trans-isomers in an approximate 90:10 ratio, with the cis-isomer being the more active component.[1]

Absorption

Following oral administration, this compound is well-absorbed, with a bioavailability of approximately 90-95% in fasting adults.[2][3] Peak plasma concentrations (Cmax) are typically reached within 1.5 to 2 hours.[4][5] The presence of food does not significantly affect the extent of absorption (AUC) but may delay the time to reach peak plasma concentration (Tmax).[2][6]

Distribution

This compound is distributed into various body tissues and fluids.[2] The volume of distribution at steady-state is estimated to be 0.23 L/kg.[4] Plasma protein binding is approximately 35-45%.[4][7]

Metabolism and Excretion

This compound is primarily excreted unchanged in the urine, with approximately 60% of the administered dose recovered in the urine.[4][6] The elimination half-life (t½) in adults with normal renal function is about 1.3 hours.[4] Renal clearance of this compound exceeds the glomerular filtration rate, suggesting that active tubular secretion is a significant pathway of elimination.[8][9]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~90-95% | [2][3] |

| Tmax (Time to Peak Concentration) | 1.5 - 2.0 hours | [4][5][7] |

| Cmax (Peak Plasma Concentration) - 250 mg dose | 6.1 µg/mL | [4] |

| Cmax (Peak Plasma Concentration) - 500 mg dose | 10.5 - 11.5 µg/mL | [4][10] |

| Cmax (Peak Plasma Concentration) - 1 g dose | 18.3 µg/mL | [4] |

| Elimination Half-life (t½) | 1.3 hours | [4] |

| Volume of Distribution (Vd) | 0.23 L/kg | [4] |

| Protein Binding | 35-45% | [4][7] |

| Renal Clearance | ~2.3 mL/min/kg | [4] |

| Total Body Clearance | ~3 mL/min/kg | [4] |

| Urinary Excretion (unchanged) | ~60% | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Special Populations

| Population | Parameter | Value | Reference |

| Pediatric (6 months - 12 years) | |||

| Tmax | 1 - 2 hours | [4] | |

| Elimination Half-life (t½) | ~1.5 hours | [4] | |

| Cmax (15 mg/kg dose) | ~11.2 - 12.1 µg/mL | [11][12] | |

| Cmax (30 mg/kg dose) | ~15.9 - 18.0 µg/mL | [11][12] | |

| Geriatric (≥65 years) | |||

| AUC | 35-60% higher than younger adults | [4] | |

| Renal Clearance | 40% lower than younger adults | [4] | |

| Renal Impairment (CrCl < 30 mL/min) | |||

| Elimination Half-life (t½) | Prolonged up to 5.2 hours | [4] | |

| Hepatic Impairment | |||

| Elimination Half-life (t½) | Increased to ~2 hours | [2][4] |

Pharmacodynamics of this compound

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antibiotics, this primarily involves their antibacterial activity.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[3][13] This inhibition leads to a weakened cell wall and subsequent cell lysis.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. latamjpharm.org [latamjpharm.org]

- 3. In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of this compound in human plasma with HPLC | Semantic Scholar [semanticscholar.org]

- 5. Simple and sensitive HPLC method for determination of this compound in human plasma | Semantic Scholar [semanticscholar.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. HPLC method for simultaneous determination of this compound diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 9. Multiple-dose pharmacokinetics of this compound and its impact on intestinal flora of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics of this compound against Haemophilus influenzae in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 13. researchgate.net [researchgate.net]

- 14. Oral absolute bioavailability and intravenous dose-proportionality of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefprozil Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is distinguished by the presence of a propenyl group at the 3-position of the cephem nucleus. This compound is commercially available as a mixture of two geometric isomers, the (Z)-isomer (cis) and the (E)-isomer (trans), with the (Z)-isomer being the predominant and more active component, typically in a ratio of approximately 9:1.[1] This guide provides a detailed exploration of the chemical structures, synthesis pathways, and analytical methodologies for the isomers of this compound.

Chemical Structure of this compound Isomers

This compound, with the chemical formula C₁₈H₁₉N₃O₅S, exists as two diastereomers due to the geometric isomerism of the propenyl side chain.[2] The antibacterial efficacy of this compound is primarily attributed to the (Z)-isomer.[3]

Table 1: Chemical Identification of this compound Isomers

| Isomer | IUPAC Name | CAS Number (Anhydrous) | Molecular Formula | Molecular Weight (Anhydrous) |

| (Z)-Cefprozil | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 121412-77-9[4] | C₁₈H₁₉N₃O₅S | 389.43 g/mol [4] |

| (E)-Cefprozil | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 92676-86-3[5][6] | C₁₈H₁₉N₃O₅S | 389.43 g/mol [6] |

Synthesis Pathways of this compound Isomers

The synthesis of this compound typically involves the creation of the cephem core structure followed by the introduction of the characteristic propenyl side chain and the acylation at the 7-position. Several synthetic strategies have been developed to control the isomeric ratio and improve overall yield.

Synthesis Pathway 1: Wittig Reaction Approach

This common pathway utilizes a Wittig reaction to introduce the propenyl group, often resulting in a mixture of (Z) and (E) isomers that require subsequent separation.

References

- 1. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of this compound Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Population Pharmacokinetics of Cis-, Trans-, and Total this compound in Healthy Male Koreans | MDPI [mdpi.com]

- 4. allmpus.com [allmpus.com]

- 5. Procef | C18H19N3O5S | CID 5281006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allmpus.com [allmpus.com]

A Technical Deep Dive into the Antibacterial Dynamics of Cefprozil's Cis and Trans Isomers

For Immediate Release

BRISTOL, CT – December 13, 2025 – This technical guide provides an in-depth analysis of the stereoisomeric antibacterial activity of cefprozil, a second-generation cephalosporin. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the differential effects of its (Z)- and (E)-isomers, more commonly known as the cis- and trans-isomers, respectively.

This compound is synthesized as a diastereomeric mixture, predominantly consisting of the cis-isomer (approximately 90%) and a smaller proportion of the trans-isomer (approximately 10%). While both isomers exhibit antibacterial properties, their efficacy varies, particularly against different classes of bacteria. This guide synthesizes available data on their individual activities, presents this information in a comparative format, and details the experimental methodologies used to derive these findings.

Core Findings: Differential Antibacterial Potency

Extensive in vitro studies have established a clear distinction in the antibacterial spectrum and potency of this compound's cis- and trans-isomers. The primary takeaway is that the cis-isomer (BMY-28100) is the major contributor to this compound's activity, especially against Gram-negative bacteria.

Against Gram-positive cocci, the antibacterial activities of the cis- and trans-isomers are largely comparable.[1][2] However, a significant divergence in efficacy is observed against Gram-negative bacilli. The cis-isomer has been reported to be six to eight times more potent than its trans-counterpart against this class of pathogens.[2] This enhanced activity of the cis-isomer is a critical factor in the overall clinical effectiveness of the this compound mixture.

Quantitative Analysis of Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the this compound isomeric mixture against key respiratory and common pathogens. While comprehensive data on the purified individual isomers is limited in publicly available literature, the provided information, coupled with the established potency differences, offers a clear picture of their respective contributions.

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens

| Bacterial Species | This compound (Isomer Mixture) MIC90 (μg/mL) | Comparative Isomer Activity |

| Streptococcus pneumoniae | 0.5 - 2.0[3][4] | Cis ≈ Trans |

| Haemophilus influenzae (β-lactamase positive) | 2 - 16[3][5] | Cis > Trans (6-8x more potent)[2] |

| Moraxella catarrhalis | 1 - 2[3][5] | Cis > Trans (6-8x more potent)[2] |

Table 2: In Vitro Activity of this compound Against Other Common Pathogens

| Bacterial Species | This compound (Isomer Mixture) MIC90 (μg/mL) | Comparative Isomer Activity |

| Staphylococcus aureus (Methicillin-susceptible) | 4.0[6] | Cis ≈ Trans |

| Streptococcus pyogenes | <0.5 | Cis ≈ Trans |

| Escherichia coli | >8.0[6] | Cis > Trans (6-8x more potent)[2] |

| Klebsiella pneumoniae | >8.0[6] | Cis > Trans (6-8x more potent)[2] |

Experimental Protocols

The determination of the antibacterial activity of this compound and its isomers relies on standardized methodologies for susceptibility testing and chromatographic separation.

Isomer Separation and Quantification: High-Performance Liquid Chromatography (HPLC)

To evaluate the individual antibacterial activities of the cis- and trans-isomers, they must first be separated from the mixture. Reversed-phase HPLC is the standard method for this purpose.

-

Column: A C8 or C18 reversed-phase column is typically employed.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., monobasic ammonium phosphate) with an acidic pH (e.g., adjusted to 4.4 with phosphoric acid). The precise ratio is optimized to achieve baseline separation of the two isomer peaks.

-

Detection: UV detection at 280 nm is used to identify and quantify the separated isomers.

-

Quantification: The concentration of each isomer is determined by comparing the peak area to that of a reference standard of known concentration.

Antimicrobial Susceptibility Testing (AST)

Standardized methods, such as broth microdilution or agar dilution, are used to determine the Minimum Inhibitory Concentration (MIC) of the separated isomers and the mixture.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of the purified cis-isomer, trans-isomer, and the this compound mixture are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Preparation of Antibiotic-Containing Agar: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the purified cis-isomer, trans-isomer, or the this compound mixture.

-

Preparation of Inoculum: A bacterial suspension is prepared as described for the broth microdilution method and adjusted to a concentration of approximately 1 x 10^7 CFU/mL.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate using a multipoint inoculator. A growth control plate without any antibiotic is also inoculated.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Visualizing Experimental Workflows

To further elucidate the processes involved in determining the differential activity of this compound isomers, the following diagrams illustrate the key experimental workflows.

Conclusion

The antibacterial efficacy of this compound is a composite of the activities of its cis- and trans-isomers. While both contribute to its action against Gram-positive bacteria, the cis-isomer is predominantly responsible for the drug's effectiveness against Gram-negative pathogens. This detailed understanding of the stereospecific activity of this compound is crucial for ongoing drug development, informing strategies for the synthesis of more targeted and potent cephalosporin antibiotics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel antimicrobial agents.

References

- 1. Population Pharmacokinetics of Cis-, Trans-, and Total this compound in Healthy Male Koreans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of this compound (BMY 28100) and cefepime (BMY 28142) against Streptococcus pneumoniae, Branhamella catarrhalis, and Haemophilus influenzae, and provisional interpretive criteria for disk diffusion and dilution susceptibility tests with Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative antibacterial activity of the new oral cephalosporin BMY-28100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro activity of this compound (BMY 28100) and loracarbef (LY 163892) against pathogens obtained from middle ear fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of Cefprozil's Bactericidal Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil, a second-generation cephalosporin, exerts its bactericidal effects by targeting the crucial process of bacterial cell wall synthesis. This in-depth technical guide delineates the molecular basis of this compound's mechanism of action, with a focus on its interaction with penicillin-binding proteins (PBPs). We provide a comprehensive overview of its activity against key respiratory pathogens, detailed experimental protocols for assessing its efficacy, and a visual representation of the inhibited biochemical pathway.

Introduction

This compound is a semi-synthetic broad-spectrum cephalosporin antibiotic with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility lies in the treatment of mild to moderate infections, particularly of the respiratory tract. Understanding the molecular interactions that underpin its bactericidal activity is paramount for optimizing its use and for the development of future antimicrobial agents. This guide will explore the fundamental mechanisms of this compound, from its primary molecular target to its ultimate disruptive effect on bacterial integrity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of this compound is a direct consequence of its ability to inhibit the synthesis of the bacterial cell wall.[2][3] The essential structural component of the bacterial cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[4] This cross-linking step, which confers rigidity and structural integrity to the cell wall, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[5]

This compound, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[4] This mimicry allows it to bind to the active site of PBPs. The strained β-lactam ring of this compound is susceptible to nucleophilic attack by a serine residue within the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate.[4][6] This irreversible binding effectively inactivates the transpeptidase function of the PBP, halting the cross-linking of the peptidoglycan chains.[6] The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death.[6]

Signaling Pathway of Peptidoglycan Synthesis Inhibition by this compound

The following diagram illustrates the key steps in bacterial cell wall synthesis and the point of intervention by this compound.

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Quantitative Data: In Vitro Susceptibility

The efficacy of this compound against common respiratory pathogens is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 0.25 - 0.5 | 1.0 - 2.0 | [7] |

| Haemophilus influenzae | 2.0 - 4.0 | 4.0 - 8.0 | [8] |

| Moraxella catarrhalis | 0.5 - 1.0 | 1.0 - 2.0 | [9] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on the specific strains and testing methodologies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound powder of known potency

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with lysed horse blood for fastidious organisms like S. pneumoniae

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or turbidity meter

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10-fold higher than the highest concentration to be tested. Dissolve the powder in a suitable solvent and then dilute in CAMHB.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations. Typically, this is done by adding 50 µL of broth to wells 2-11, adding 100 µL of the highest this compound concentration to well 1, and then serially transferring 50 µL from well to well. Well 12 serves as a growth control (no antibiotic).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (wells 1-12). The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Competitive PBP Binding Assay with a Fluorescent Penicillin Analog

This protocol describes a method to determine the affinity of this compound for specific PBPs.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the binding of a fluorescently labeled penicillin to specific PBPs.

Materials:

-

Bacterial strain of interest

-

This compound

-

Fluorescent penicillin derivative (e.g., Bocillin™ FL)

-

Buffer for cell lysis (e.g., phosphate buffer with protease inhibitors)

-

Ultracentrifuge

-

SDS-PAGE equipment

-

Fluorescence imager

-

Densitometry software

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with buffer.

-

Lyse the cells by sonication or French press on ice.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for 30 minutes at 37°C.

-

Include a control sample with no this compound.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of the fluorescent penicillin derivative to each tube and incubate for an additional 10 minutes at 37°C. The fluorescent probe will bind to PBPs not occupied by this compound.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of this compound.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of inhibition (relative to the control) against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes a 50% reduction in fluorescent labeling, by fitting the data to a dose-response curve.

-

Experimental Workflow

A logical workflow for characterizing the bactericidal mechanism of a β-lactam antibiotic like this compound involves a multi-step process.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound's bactericidal activity is firmly rooted in its ability to disrupt the structural integrity of the bacterial cell wall by inhibiting the transpeptidase activity of penicillin-binding proteins. This guide has provided a detailed molecular overview of this mechanism, supported by quantitative susceptibility data and comprehensive experimental protocols. A thorough understanding of these fundamental principles is essential for the effective clinical application of this compound and for the rational design of novel antibiotics to combat the growing challenge of antimicrobial resistance.

References

- 1. Antibiotic susceptibility of Moraxella catarrhalis biofilms in a continuous flow model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of this compound against Haemophilus influenzae in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lupin.com [lupin.com]

- 8. Haemophilus species | Johns Hopkins HIV Guide [hopkinsguides.com]

- 9. Moraxella species | Johns Hopkins ABX Guide [hopkinsguides.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Cefprozil

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantification of Cefprozil in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] It is crucial to have a reliable and accurate analytical method for the quantification of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for this purpose due to its high resolution, sensitivity, and specificity.[2] This application note describes a validated Reverse Phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

Several HPLC methods have been reported for the quantification of this compound. A summary of the key chromatographic parameters from different methods is presented in Table 1 for easy comparison. The method detailed in this document is a simple, precise, and accurate RP-HPLC method that has been validated according to ICH guidelines.[1][2]

Table 1: Summary of Reported HPLC Methods for this compound Quantification

| Parameter | Method 1[1][2] | Method 2 | Method 3[3][4] | Method 4[5][6] |

| Column | Hypersilthermo C-18 (250mm x 4.6 mm, 5 µm) | RPC-18 | Merck Chromolith Performance RP-18e and Phenomenex Synergi Hydro RP C18 | Enable C18 (125mm × 4.6mm, 5.0μm) |

| Mobile Phase | Acetonitrile and Monobasic Ammonium phosphate buffer (50:50 v/v), pH 4.4 | Trifluoroacetic acid in water (75 vols) and trifluoroacetic acid in acetonitrile (25 vols) | Water-acetonitrile (90:10, v/v) | Triethylamine: Methanol: Acetonitrile: Ultra-Pure Water (0.1: 5: 25: 69.9 v/v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Injection Volume | 10 µL | 20 µL | 10 µL | Not Specified |

| Detection Wavelength | 280 nm | 290 nm | 200 nm | 262 nm |

| Retention Time | 4.55 min | 11.701 min | < 13 min (C18), < 5 min (monolithic) | 4.18 min |

| Linearity Range | 20-100 µg/mL | 0.2-20 µg/mL | Not Specified | 0.01–50 µg/mL |

Detailed Experimental Protocol

This protocol is based on a validated RP-HPLC method for the estimation of this compound in tablet dosage form.[1][2]

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Monobasic Ammonium phosphate (AR grade)

-

Ortho-phosphoric acid (AR grade)

-

Water (HPLC grade)

-

This compound tablets

Equipment

-

High-Performance Liquid Chromatograph with UV/VIS detector

-

Hypersilthermo C-18 Column (250mm x 4.6 mm, 5 µm particle size)

-

Syringe filter (0.45 µm)

-

Sonicator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Preparation of Mobile Phase

-

Prepare a monobasic ammonium phosphate buffer by dissolving a suitable amount in HPLC grade water.

-

Adjust the pH of the buffer to 4.4 using ortho-phosphoric acid.

-

Mix the buffer and acetonitrile in a 50:50 (v/v) ratio.

-

Degas the mobile phase by sonicating for 20 minutes and filter through a 0.45 µm membrane filter.[1]

Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in 50 mL of the mobile phase with shaking and sonication.

-

Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.[1]

-

Filter the stock solution through a 0.2 µm membrane filter.[1]

Preparation of Sample Solution

-

Weigh and powder twenty this compound tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 50 mL of mobile phase and sonicate for 15-20 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter.[1]

Chromatographic Analysis

-

Set up the HPLC system with the specified chromatographic conditions (see Table 1, Method 1).

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject 10 µL of the standard and sample solutions into the chromatograph.[1]

-

Record the chromatograms and measure the peak areas.

-

The retention time for this compound is expected to be approximately 4.55 minutes.[1][2]

Quantification

The amount of this compound in the sample is calculated using the peak areas obtained from the standard and sample solutions.

Method Validation Summary

The described method has been validated according to ICH guidelines, and the results are summarized in Table 2.[1][2]

Table 2: Validation Parameters of the HPLC Method for this compound

| Parameter | Result |

| Linearity (µg/mL) | 20-100[1][2] |

| Correlation Coefficient (r²) | > 0.999[5][6] |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2%[1][2] |

| Limit of Detection (LOD) (µg/mL) | 0.02[5] |

| Limit of Quantification (LOQ) (µg/mL) | 0.06[5] |

| Robustness | The method is robust for small deliberate changes in flow rate, mobile phase composition, and pH.[5][6] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the this compound quantification process.

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Logical relationship of method validation and analytical protocol.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method is validated as per ICH guidelines and is suitable for routine quality control analysis. The provided experimental protocol and workflow diagrams offer a clear guide for researchers and analysts in the pharmaceutical industry.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC determination of this compound in tablets using monolithic and C18 silica columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. biomedgrid.com [biomedgrid.com]

Application Notes and Protocols: In Vitro Susceptibility Testing of Cefprozil via Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for determining its efficacy against clinical isolates and for surveillance of emerging resistance. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This document provides a detailed protocol for performing in vitro susceptibility testing of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the lowest concentration of this compound that completely inhibits visible bacterial growth is recorded as the MIC.

Data Presentation

Table 1: CLSI MIC Interpretive Criteria for this compound

| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |

| Enterobacterales | ≤ 8 | 16 | ≥ 32 |

| Haemophilus influenzae and Haemophilus parainfluenzae | ≤ 8 | 16 | ≥ 32 |

| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |

| Streptococcus spp. Beta-hemolytic group | ≤ 1 | 2 | ≥ 4 |

Note: These breakpoints are based on CLSI guidelines. Users should always refer to the most current version of the CLSI M100 document for the latest interpretive criteria.

Table 2: Quality Control (QC) Ranges for this compound MIC Testing

| Quality Control Strain | ATCC® No. | This compound MIC Range (µg/mL) |

| Escherichia coli | 25922 | 2 - 8 |

| Staphylococcus aureus | 29213 | 0.5 - 2 |

| Haemophilus influenzae | 49766 | 1 - 4 |

| Streptococcus pneumoniae | 49619 | 0.12 - 0.5 |

Note: These are representative QC ranges. Laboratories must verify the current acceptable ranges from the latest edition of the CLSI M100 supplement.

Experimental Protocols

Preparation of this compound Stock Solution

-

Obtain this compound Powder: Use analytical grade this compound powder with a known potency.

-

Solvent Selection: this compound is soluble in water. Use sterile, distilled water as the solvent.

-

Calculation of Powder Mass: Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). The following formula can be used:

-

Dissolution: Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile distilled water. Ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

-

Storage: Aliquot the sterile stock solution into sterile cryovials and store at -60°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Procedure

-

Media Preparation:

-

For most non-fastidious bacteria (e.g., Enterobacterales, S. aureus), use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

For Haemophilus influenzae, use Haemophilus Test Medium (HTM) broth.

-

For Streptococcus pneumoniae, use CAMHB supplemented with 2-5% lysed horse blood.

-

Prepare the media according to the manufacturer's instructions and sterilize.

-

-

Preparation of Microdilution Plates:

-

Aseptically dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

-

Prepare serial twofold dilutions of the this compound stock solution in the first column of wells to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

-

Use a multichannel pipette to perform serial dilutions across the plate, typically leaving the last column for a growth control (no antibiotic).

-

-

Inoculum Preparation and Standardization:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microdilution Plates:

-

Inoculate each well with 50 µL of the standardized and diluted bacterial suspension, resulting in a final volume of 100 µL per well.

-

The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Stack the plates (no more than four high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

-

For Haemophilus influenzae and Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

-

-

Reading and Interpreting Results:

-

Following incubation, examine the plates from the bottom using a reading mirror or an automated plate reader.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).

-

Interpret the MIC values according to the CLSI breakpoints provided in Table 1.

-

Quality Control

-

Concurrently test the recommended ATCC® quality control strains with each batch of clinical isolates.

-

The resulting MICs for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 document (see Table 2 for representative ranges).

-

If QC results are out of range, the test results for the clinical isolates are considered invalid, and an investigation into the source of the error is required.

Mandatory Visualization

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Cefprozil stock solution preparation and storage for laboratory use

Application Notes and Protocols: Cefprozil

Topic: this compound Stock Solution Preparation and Storage for Laboratory Use Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3][4] For reliable and reproducible in vitro laboratory experiments, such as minimum inhibitory concentration (MIC) assays, susceptibility testing, and mechanism of action studies, the correct preparation and storage of this compound stock solutions are critical. These application notes provide detailed protocols for the preparation of this compound stock solutions in common laboratory solvents and guidelines for their proper storage to ensure stability and efficacy.

Physicochemical Properties and Solubility

This compound is supplied as a white to yellowish crystalline powder and exists as a cis and trans isomeric mixture, typically in a 9:1 ratio.[5] Understanding its solubility is key to preparing homogeneous stock solutions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Reference(s) |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | ~1.6 - 10 mg/mL | [5][6][7] |

| Methanol | ~11 mg/mL | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1.25 mg/mL | [6] |

| Water | Slightly soluble | [5][8][9] |

| Ethanol | Poorly soluble (< 1 mg/mL) to slightly soluble | [5][8] |

| Acetone | Poorly soluble (< 1 mg/mL) / Practically insoluble | [5][8] |

| Chloroform | Poorly soluble (< 1 mg/mL) | [5] |

| Dimethylformamide (DMF) | ~0.3 mg/mL |[6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (e.g., 10 mg/mL)

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[6][7]

Materials:

-

This compound powder (crystalline solid)

-

Anhydrous/Sterile DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Adding Solvent: Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Dissolving: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately as recommended in Table 2.

Protocol 2: Preparation of this compound Stock Solution in Aqueous Buffer (e.g., 1 mg/mL in PBS)

For experiments where organic solvents may interfere, an aqueous buffer such as PBS can be used. Note the lower solubility and shorter stability of aqueous solutions.[6]

Materials:

-

This compound powder (crystalline solid)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile conical or microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Weighing: Weigh the desired amount of this compound powder in a sterile tube. For example, weigh 1 mg of this compound to make 1 mL of a 1 mg/mL solution.

-

Adding Solvent: Add the required volume of sterile PBS (pH 7.2).

-

Dissolving: Vortex the solution vigorously. Sonication in a water bath for short intervals may be required to fully dissolve the compound.

-

Final Volume: Ensure the final desired concentration is reached.

-

Usage: Prepare this solution fresh immediately before use. It is not recommended to store aqueous solutions for more than one day.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Stability / Shelf-Life | Reference(s) |

|---|---|---|---|

| Crystalline Solid / Powder | Room Temperature (15-30°C) or -20°C | Stable for years if protected from light and humidity. | [5][6][9][10] |

| DMSO Stock Solution | -20°C or -80°C | Stable for several months to years. Avoid repeated freeze-thaw cycles. | [6] |

| Aqueous Solution (e.g., in PBS or water) | 2-8°C | Recommended for use within 6-24 hours. Do not store for more than one day. | [6][11][12] |

| Reconstituted Oral Suspension | 2-8°C (Refrigerator) | Discard after 14 days. |[13] |

Visualization of Protocols and Pathways

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

References

- 1. Review of in vitro activity, pharmacokinetic characteristics, safety, and clinical efficacy of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of the in vitro antibacterial activity of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Cefzil (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound CAS#: 92665-29-7 [m.chemicalbook.com]

- 8. This compound Monohydrate BP EP USP CAS 121123-17-9 Or 92665-29-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. uspnf.com [uspnf.com]

- 13. This compound (Cefzil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Analytical methods for detecting Cefprozil and its metabolites in plasma

Application Note: Analysis of Cefprozil Diastereomers in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a second-generation cephalosporin antibiotic administered as a mixture of two diastereomers, cis and trans, in an approximate 90:10 ratio.[1][2] Both isomers exhibit antimicrobial activity, though their potencies differ, making it essential to develop sensitive and reliable analytical methods to quantify them separately for pharmacokinetic and bioequivalence studies.[3][4] This document provides detailed protocols for the determination of this compound diastereomers in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the simultaneous determination of cis- and trans-cefprozil. A key advantage is the short analysis time and the ability to use a stable isotope-labeled internal standard (IS), which is preferred for mass spectrometry-based assays.[5]

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

This compound-D4 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Human plasma (heparinized)

2. Standard and Quality Control (QC) Sample Preparation: